4,5-dichloro-3H-1,2-dithiole-3-thione
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Overview
Description
4,5-Dichloro-3H-1,2-dithiole-3-thione is a heterocyclic compound with the molecular formula C₃H₂Cl₂S₃. It is known for its unique structure, which includes a dithiole ring with two chlorine atoms and a thione group.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Dichloro-3H-1,2-dithiole-3-thione can be synthesized through several methods. One common approach involves the reaction of 4,5-dichloro-1,2-dithiole-3-thione with potassium isocyanate. This reaction typically occurs in the presence of a phase transfer catalyst such as tetrabutylammonium bromide, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-3H-1,2-dithiole-3-thione undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles, leading to the formation of various derivatives.
Cycloaddition Reactions: The compound can participate in 1,3-dipolar cycloaddition reactions, forming stable aliphatic thioacyl chlorides.
Common Reagents and Conditions
Potassium Isocyanate: Used in nucleophilic substitution reactions.
Dimethyl Acetylenedicarboxylate (DMAD): Used in cycloaddition reactions.
Major Products Formed
5,5’-Thiobis(4-chloro-3H-1,2-dithiole-3-thione): Formed through nucleophilic substitution.
Aliphatic Thioacyl Chlorides: Formed through cycloaddition reactions.
Scientific Research Applications
4,5-Dichloro-3H-1,2-dithiole-3-thione has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,5-dichloro-3H-1,2-dithiole-3-thione involves its ability to release hydrogen sulfide (H₂S). This compound interacts with various molecular targets and pathways, leading to its biological effects. For example, it can induce apoptosis in cancer cells by upregulating FADD (Fas-associated protein with death domain) .
Comparison with Similar Compounds
Similar Compounds
5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH): Known for its slow-releasing hydrogen sulfide properties and potential anticancer effects.
3H-1,2-Dithiole-3-thione: A simpler analog with similar chemical properties.
Uniqueness
4,5-Dichloro-3H-1,2-dithiole-3-thione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo nucleophilic substitution and cycloaddition reactions makes it a versatile compound for synthesizing various derivatives .
Properties
IUPAC Name |
4,5-dichlorodithiole-3-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl2S3/c4-1-2(5)7-8-3(1)6 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFQMIVUPGFPBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SSC1=S)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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